4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
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Overview
Description
“4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as pyrazolotriazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a triazine ring .
Synthesis Analysis
There are several methods for the synthesis of pyrazolotriazine derivatives. One approach involves the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a pyrazole ring fused to a triazine ring, which is part of a larger pyrazolotriazine structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various catalysts and reaction conditions. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening/closing cascade reaction .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of compounds with cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), demonstrating comparable inhibition effects to 5-fluorouracil. Additionally, some compounds exhibited antimicrobial activity, underscoring their potential in medicinal chemistry and drug development (Riyadh, 2011).
Synthesis of Analogous Compounds
- Research on the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, a structural analog of hypoxanthine and an aza analog of allopurinol, illustrates the compound's relevance in exploring new therapeutic avenues (Cheng, Robins, Cheng, & Lin, 1968).
- Development of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines through new synthesis approaches offers insights into the chemical versatility and potential applications of these compounds in various fields (Mironovich, Ivanov, & Kolotyrkina, 2020).
Antifungal and Antioxidant Properties
- Synthesized compounds containing the pyrazolo[1,5-a][1,3,5]triazine structure were screened for their anticancer activity against various cancer cell lines, with some showing moderate anti-proliferation potential. Additionally, these compounds exhibited significant antioxidant capacity, highlighting their potential as therapeutic agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Synthesis and Photolysis Studies
- The synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines revealed antimicrobial and antifungal activities, showcasing the importance of these compounds in developing new antimicrobial agents (Ivanov, Lyssenko, & Traven, 2020).
Future Directions
The future directions for research on “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as TRK inhibitors, which could be a promising area for future research .
Properties
IUPAC Name |
4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRPIPNGDLAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NN=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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